![molecular formula C17H12N4O2S2 B2770408 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide CAS No. 863594-91-6](/img/structure/B2770408.png)
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide
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Overview
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide, also known as TPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPS belongs to the class of sulfonamide compounds that have been widely used in medicinal chemistry.
Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K) Inhibition
- Compound Activity : N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide exhibits potent PI3K inhibitory activity. A representative compound (19a) achieves an impressive IC50 of 3.6 nM .
- Structure-Activity Relationships (SAR) : The sulfonamide functionality is critical for PI3Kα inhibition, and specific substitutions (e.g., 2-chloro-4-fluorophenyl sulfonamide) enhance activity. The pyridyl moiety attached to thiazolo[5,4-b]pyridine also influences potency .
Estrogen Receptor Ligands
Antibacterial Properties
- Observation : While the sulfonic acid group in the phenyl ring doesn’t significantly impact antibacterial inhibition, electron-withdrawing groups (e.g., nitro) enhance activity against Gram-negative bacteria .
Topoisomerase I (Top1) Inhibition
- Compound Efficacy : Our compound demonstrates superior Top1 inhibitory activity compared to the natural Top1 inhibitor camptothecin .
Overcoming Imatinib Resistance (c-KIT Inhibition)
Pain Therapy Development
Mechanism of Action
Target of Action
The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K/AKT/mTOR pathway. This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, this compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the compound’s action is a potent inhibition of PI3K, leading to a disruption in the PI3K/AKT/mTOR pathway. This disruption can lead to the inhibition of cancer cell growth and proliferation .
properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c22-25(23,14-6-2-8-18-11-14)21-13-5-1-4-12(10-13)16-20-15-7-3-9-19-17(15)24-16/h1-11,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKVZCLGPJTFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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